5-(4-Cyanoanilino)-5-oxopentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-cyanoanilino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-8-9-4-6-10(7-5-9)14-11(15)2-1-3-12(16)17/h4-7H,1-3H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBMHBYOOJFPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 4 Cyanoanilino 5 Oxopentanoic Acid and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis provides a logical framework for devising synthetic routes by systematically deconstructing the target molecule into simpler, commercially available starting materials. For 5-(4-Cyanoanilino)-5-oxopentanoic acid, several strategic disconnections can be envisioned.
Cleavage at the Amide Linkage: Precursors and Coupling Strategies
The most prominent and logical disconnection point is the amide bond (C-N bond). This bond is synthetically formed through the reaction of an amine and a carboxylic acid or its derivative. This retrosynthetic step simplifies the target molecule into two key precursors: 4-aminobenzonitrile (B131773) (also known as 4-cyanoaniline) and a five-carbon dicarboxylic acid derivative, most commonly glutaric acid or its anhydride (B1165640).
Scheme 1: Retrosynthetic Disconnection at the Amide Bond
This disconnection strategy is highly convergent and utilizes readily available starting materials. The forward synthesis would involve an amidation reaction. The reactivity of the carboxylic acid can be enhanced through various activation strategies to facilitate the nucleophilic attack by the weakly basic aromatic amine. Common activating agents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) reagents (e.g., BOP, PyBOP), and the conversion of the carboxylic acid to a more reactive species like an acyl chloride or a mixed anhydride. A particularly straightforward approach involves the direct reaction of 4-aminobenzonitrile with glutaric anhydride, which opens the anhydride ring to form the desired amide and a terminal carboxylic acid in a single step.
Functional Group Interconversions on the Oxopentanoic Acid Moiety
Another retrosynthetic approach involves the late-stage introduction or modification of the functional groups on the pentanoic acid chain. For instance, one could envision a precursor where the carboxylic acid is protected as an ester. The amide bond would be formed first, followed by the deprotection of the ester to reveal the carboxylic acid. This strategy can be advantageous if the free carboxylic acid interferes with the amide coupling reaction or other transformations.
Furthermore, the oxo group at the 5-position could theoretically be introduced through oxidation of a corresponding alcohol precursor. However, given the directness of the glutaric anhydride route, such a multi-step functional group interconversion is generally less efficient for the synthesis of the parent compound.
Introduction and Modification of the 4-Cyanoaniline Substructure
A third retrosynthetic pathway considers the formation of the 4-cyanoaniline moiety from a different aniline (B41778) derivative. For example, one could start with an aniline bearing a different functional group at the para-position, such as a bromine atom or a nitro group. The amide bond would be formed first, followed by the conversion of this functional group into the cyano group. A Sandmeyer reaction on an amino group or a nucleophilic substitution on an aryl halide are potential methods for introducing the cyano group. This approach is more relevant for the synthesis of analogues where direct access to the substituted aniline is challenging.
Established Synthetic Routes and Reaction Conditions
The forward synthesis of this compound and its analogues primarily revolves around the formation of the amide bond.
Amidation Reactions Employing Carboxylic Acid Activation Strategies
The most direct and widely employed method for the synthesis of this compound is the acylation of 4-aminobenzonitrile with glutaric anhydride. This reaction is typically performed by mixing the two reagents in a suitable solvent. The choice of solvent can influence the reaction rate and the ease of product isolation.
A common procedure involves dissolving or suspending 4-aminobenzonitrile and glutaric anhydride in a solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetic acid. The reaction can often proceed at room temperature or with gentle heating to ensure completion. The nucleophilic amino group of 4-aminobenzonitrile attacks one of the carbonyl carbons of the glutaric anhydride, leading to the opening of the anhydride ring and the formation of the target compound.
Table 1: Representative Reaction Conditions for the Synthesis of this compound from Glutaric Anhydride and 4-Aminobenzonitrile
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Acetic Acid | Reflux | 2 | >90 | Generic Procedure |
| 2 | Tetrahydrofuran (THF) | Room Temperature | 12 | Moderate to High | Analogous Reactions |
| 3 | Dichloromethane (DCM) | Room Temperature | 24 | Moderate | Analogous Reactions |
For the synthesis of analogues where glutaric anhydride is not a suitable starting material, or for instances where a more controlled coupling is required, other carboxylic acid activation methods are employed. For example, glutaric acid can be coupled with 4-aminobenzonitrile in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
Multicomponent Reactions Incorporating Relevant Functional Groups
While not the most direct route for this specific compound, multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of diverse libraries of amide-containing molecules. An MCR-based approach to analogues of this compound could theoretically involve the combination of a dicarbonyl compound, an amine, and a source of cyanide in a one-pot reaction. However, for the specific synthesis of the title compound, the direct acylation method remains the most efficient and practical approach.
Preparation of Key Intermediates
5-Oxopentanoic Acid:
Also known as 4-formylbutanoic acid, 5-oxopentanoic acid is a bifunctional molecule containing both a carboxylic acid and an aldehyde or ketone group. Several synthetic routes are available for its preparation:
Oxidation of Pentanoic Acid Precursors: A traditional method involves the controlled oxidation of a suitable pentanoic acid derivative. smolecule.com This requires careful selection of oxidizing agents to selectively oxidize the terminal carbon while preserving the carboxylic acid functionality. smolecule.com
Biomass-Derived Synthesis: A greener approach utilizes furfural (B47365), a renewable chemical derived from lignocellulosic biomass. smolecule.com The conversion of furfural to 5-oxopentanoic acid involves a multi-step process that may include oxidation, ring-opening, and selective reduction reactions. smolecule.com
From Glutaric Anhydride: Glutaric anhydride can serve as a starting material, undergoing controlled reactions to introduce the aldehyde or ketone group. smolecule.com A notable industrial-scale example is the Friedel-Crafts acylation of anisole (B1667542) with glutaric anhydride to produce 5-(4-methoxyphenyl)-5-oxopentanoic acid, achieving yields up to 96% under optimized conditions with a catalyst like aluminum trichloride. smolecule.com A similar acylation strategy could be envisioned for other aromatic compounds.
4-Cyanoaniline:
4-Cyanoaniline, also known as 4-aminobenzonitrile, is a commercially available aromatic amine. It is a white to light yellow crystalline solid with a melting point of 83-85 °C. sigmaaldrich.comchembk.com It is soluble in organic solvents like ethyl acetate, dichloromethane, and chloroform (B151607) but insoluble in water. chembk.com For laboratory and industrial purposes, it is often sourced from chemical suppliers. sigmaaldrich.comtcichemicals.com Its synthesis is typically achieved through methods such as the reduction of 4-nitrobenzonitrile. It serves as a versatile building block in the synthesis of various organic compounds, including polymers and pharmaceutical intermediates. sigmaaldrich.com
Development of Novel Synthetic Pathways and Methodologies
The core of synthesizing this compound lies in the formation of the amide bond between the carboxylic acid group of 5-oxopentanoic acid and the amino group of 4-cyanoaniline. While traditional methods using stoichiometric coupling reagents are common, recent research has focused on developing more efficient and sustainable catalytic approaches.
Direct amidation of carboxylic acids with amines is an attractive, atom-economical approach. acs.org Transition metal catalysts have shown significant promise in facilitating this transformation under milder conditions than traditional high-temperature condensations. bohrium.comnumberanalytics.com
Boron-Based Catalysts: Boronic acids and borate (B1201080) esters have emerged as highly effective catalysts for direct amide formation. acs.orgscispace.com These reactions often require conditions that remove water, such as azeotropic reflux or the use of dehydrating agents. acs.org Commercially available borate esters, in particular, have demonstrated broad substrate scope, proving effective for even poorly nucleophilic anilines. ucl.ac.uk
Titanium-Based Catalysts: Titanium(IV) alkoxides, such as Ti(OiPr)₄ and Ti(OBu)₄, have been used as catalysts for the direct amidation of carboxylic acids and anilines. acs.orgnih.gov For instance, Ti(OBu)₄ has been used in refluxing o-xylene, with yields influenced by the electronic nature of the aniline substituent. nih.gov Titanium tetrachloride (TiCl₄) has also been employed to mediate the direct condensation of a wide range of carboxylic acids and amines in pyridine (B92270) at 85 °C, affording amides in moderate to excellent yields. nih.gov
Zirconium-Based Catalysts: Zirconium compounds like Cp₂ZrCl₂ and ZrCl₄ are also effective catalysts for direct amidation under anhydrous conditions. acs.org
Palladium and Copper Catalysis: Palladium and copper catalysts are widely used for coupling amines with carboxylic acid derivatives like esters or anhydrides, providing access to amides from readily available starting materials. numberanalytics.com
A common approach in laboratory and medicinal chemistry settings involves the use of activating agents. nih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) can facilitate the coupling of anilines with carboxylic acids, even for electron-deficient amines. nih.gov
The synthesis of derivatives of this compound requires methodologies that can selectively target specific functional groups within the molecule.
Modifying the Pentanoic Acid Moiety: The γ-keto acid structure of 5-oxopentanoic acid allows for various transformations. For instance, gold(III)-catalyzed hydration of 3-alkynoates provides a direct, one-step synthesis of γ-keto esters, demonstrating a regioselective approach to this class of compounds. nih.gov This suggests that derivatives could be synthesized from alkyne precursors. Furthermore, photocatalytic methods exist for the single-step synthesis of γ-keto acids from α-keto acids and maleic anhydrides. organic-chemistry.org
Modifying the Aniline Moiety: The synthesis of substituted anilines can be achieved through various multi-component reactions. For example, a three-component reaction between 1,3-diketones, acetone, and various amines can yield meta-substituted anilines under mild conditions. beilstein-journals.org The success of this reaction is influenced by the electronic properties of the substituents on the diketone. beilstein-journals.org Such strategies could be employed to generate analogues of 4-cyanoaniline for the synthesis of diverse derivatives.
Introducing chirality into the this compound structure would require stereoselective synthetic methods.
Asymmetric Synthesis of γ-Keto Acids/Amides: While specific enantioselective syntheses for the target molecule are not detailed in the literature, general methods for related structures are relevant. For example, asymmetric anti-Markovnikov hydroformylation of α-substituted acrylamides catalyzed by rhodium complexes can produce β-chiral linear aldehydes, which are precursors to chiral acids and amides. organic-chemistry.org
Preservation of Stereochemistry: In amidation reactions involving chiral carboxylic acids, it is crucial that the coupling method does not cause racemization. Studies using TiCl₄ as a mediator for amide bond formation have shown that the process proceeds with almost complete preservation of the stereochemical integrity of chiral substrates. nih.govd-nb.info This is a critical consideration when synthesizing enantiomerically pure derivatives. Flexible methods for the oxidation of amides to α-keto amides and α-hydroxy amides have been developed that proceed with good to excellent stereoselectivity. acs.org
Modern synthetic chemistry emphasizes the use of environmentally benign methods. numberanalytics.com For the synthesis of this compound, several green chemistry principles can be applied. numberanalytics.comscispace.com
Catalytic Direct Amidation: As discussed, catalytic direct amidation is inherently greener than methods requiring stoichiometric activating agents because it reduces waste. bohrium.com Boric acid, in particular, is an inexpensive and low-toxicity catalyst. researchgate.net
Solvent-Free and Aqueous Media: Performing reactions in greener solvents or under solvent-free conditions is a key principle of green chemistry. numberanalytics.comscispace.com Solvent-free methods, such as heating a triturated mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst, have been reported for amide synthesis. researchgate.net While not directly applicable to aniline, this highlights the potential for solid-state reactions. Biocatalytic methods often proceed in aqueous media under mild conditions. numberanalytics.comrsc.org
Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to amide synthesis. numberanalytics.comscispace.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids with amines in green solvents like cyclopentyl methyl ether. rsc.orgnih.gov This enzymatic approach often results in high conversions and yields, minimizing the need for extensive purification. nih.gov Acyltransferases have also been shown to catalyze amide bond formation with aniline derivatives in aqueous conditions. rsc.org
| Green Chemistry Approach | Description | Potential Advantages |
| Catalytic Direct Amidation | Uses sub-stoichiometric amounts of a catalyst (e.g., boric acid, titanium alkoxides) to directly couple the carboxylic acid and amine. | High atom economy, reduced waste from coupling agents. bohrium.com |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using mechanical energy (mechanochemistry) or direct heating of reactants. numberanalytics.comresearchgate.net | Eliminates solvent waste, reduces environmental impact and potential hazards. numberanalytics.com |
| Aqueous Media | Using water as the reaction solvent. | Environmentally benign, low cost, non-flammable. |
| Biocatalysis | Employs enzymes (e.g., lipases, acyltransferases) as catalysts. | High selectivity, mild reaction conditions (temperature, pH), biodegradable catalysts, often in aqueous media. numberanalytics.comnih.gov |
Scale-Up Considerations and Process Chemistry for Efficient Production
Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and sustainability. researchgate.netacs.orgacs.org
Reagent and Solvent Selection: On a large scale, the choice of reagents and solvents is dictated by cost, safety, toxicity, and atom economy. researchgate.netacs.org While coupling reagents like HATU are common in discovery chemistry, lower-cost alternatives such as T3P (n-propylphosphonic acid anhydride), CDI (1,1'-carbonyldiimidazole), or the formation of an acyl chloride using thionyl chloride are preferred in process chemistry. scispace.comucl.ac.uk Solvents like DMF and CH₂Cl₂, though effective, are often avoided on a large scale due to toxicity concerns, in favor of greener alternatives. scispace.comresearchgate.net
Process Safety and By-product Management: The safety profile of all reagents and the management of by-products are critical. ucl.ac.ukresearchgate.net Amidation reactions using stoichiometric coupling agents generate significant waste that must be managed. scispace.com Catalytic methods are advantageous in this regard. ucl.ac.uk The potential for runaway reactions and the thermal stability of all components must be thoroughly assessed.
Purity and Isolation: The process must consistently deliver the final product with high purity. ucl.ac.uk This involves optimizing reaction conditions to minimize side-product formation and developing an efficient and scalable purification protocol, which may involve crystallization, extraction, and filtration, avoiding chromatography where possible. acs.org
| Factor | Laboratory Scale Consideration | Large-Scale (Process Chemistry) Consideration |
| Coupling Reagent | Efficacy is primary; reagents like HATU, EDC/HOBt are common. scispace.comnih.gov | Cost, atom economy, safety are critical; T3P, CDI, thionyl chloride are preferred. scispace.comucl.ac.uk |
| Solvent | Solubility and reactivity; DMF, CH₂Cl₂ are frequently used. scispace.com | Safety, environmental impact, ease of removal; greener solvents are sought. researchgate.net |
| Purification | Column chromatography is acceptable. | Crystallization, extraction, and filtration are preferred; chromatography is avoided. acs.org |
| Safety | Standard laboratory precautions. | Rigorous hazard assessment, thermal stability studies, control of exotherms. researchgate.net |
| Cost | Reagent cost is less of a constraint. | Minimizing cost of raw materials, energy, and waste is paramount. acs.org |
Reaction Mechanisms and Chemical Transformations of 5 4 Cyanoanilino 5 Oxopentanoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group capable of undergoing a variety of nucleophilic acyl substitution reactions. khanacademy.org Its reactivity stems from the polarized carbonyl group, where the carbon atom is electrophilic, and the acidic proton of the hydroxyl group. ijesm.co.in
Esterification and Transesterification Mechanisms
Esterification is a cornerstone reaction of carboxylic acids, converting them into esters in the presence of an alcohol. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comlibretexts.org
The mechanism for the Fischer esterification of 5-(4-cyanoanilino)-5-oxopentanoic acid proceeds through several reversible steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. chemguide.co.uk
Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.org
Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
To drive the equilibrium towards the product side, water is typically removed as it is formed, or a large excess of the alcohol is used. libretexts.org Transesterification, the conversion of one ester to another, can also occur under similar acidic or basic conditions by reacting the ester with a different alcohol.
| Reagent | Catalyst | Typical Conditions | Product Type |
|---|---|---|---|
| Methanol | H₂SO₄ (catalytic) | Reflux | Methyl ester |
| Ethanol | TsOH (catalytic) | Reflux, Dean-Stark trap | Ethyl ester |
| Benzyl alcohol | H₂SO₄ (catalytic) | Reflux, Dean-Stark trap | Benzyl ester |
Formation of Anhydrides and Acid Halides
Carboxylic acids can be converted into more reactive derivatives like acid anhydrides and acid halides, which are valuable intermediates in organic synthesis.
Acid Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of a carboxylic acid. However, a more common laboratory method involves reacting a carboxylic acid with an acid chloride in the presence of a base like pyridine (B92270). khanacademy.orgslideshare.net For this compound, this would typically involve reacting it with a more reactive form of itself, such as its acid chloride. Dicarboxylic acids can sometimes form cyclic anhydrides upon heating if a five- or six-membered ring can be formed. slideshare.netresearchgate.net
Acid Halides: The hydroxyl group of the carboxylic acid can be replaced by a halogen (typically chlorine) to form an acid halide. These are among the most reactive carboxylic acid derivatives. msu.edu Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). msu.edunih.gov
The mechanism with thionyl chloride involves:
The carboxylic acid attacks the sulfur atom of SOCl₂, displacing a chloride ion.
The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
This results in a tetrahedral intermediate that collapses to form the acid chloride, releasing sulfur dioxide (SO₂) and hydrochloric acid (HCl) as byproducts.
| Reagent | Byproducts | Notes |
|---|---|---|
| Thionyl chloride (SOCl₂) | SO₂(g), HCl(g) | Gaseous byproducts are easily removed. |
| Oxalyl chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | Reaction is often faster and milder than with SOCl₂. |
| Phosphorus pentachloride (PCl₅) | POCl₃, HCl(g) | Solid reagent, can be less convenient. |
Decarboxylation Pathways and Mechanisms
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For simple aliphatic carboxylic acids like this compound, this reaction is generally difficult and requires high temperatures. jackwestin.comreddit.com The stability of the resulting carbanion intermediate is a key factor; the reaction is facilitated if the carbanion is stabilized by an adjacent electron-withdrawing group. reddit.com
While the amide group in the molecule is somewhat electron-withdrawing, decarboxylation would likely proceed through a high-energy carbanion or a radical mechanism under harsh conditions. reddit.com More modern methods for the decarboxylation of aliphatic acids often involve radical pathways, which can be initiated photochemically or with specific reagents, though these are specialized conditions. nih.govnih.govacs.org For instance, radical decarboxylation can be achieved where a carboxyl radical is generated, which then loses CO₂ to form an alkyl radical. reddit.com
Reactivity of the "Oxo" Group
It is crucial to clarify that the "oxo" group in this compound is part of an amide functional group (-CONH-), not a ketone. The chemical reactivity of an amide carbonyl is significantly different from that of a ketone carbonyl. quora.com The lone pair of electrons on the adjacent nitrogen atom participates in resonance with the carbonyl group. This delocalization of electrons reduces the partial positive charge on the carbonyl carbon, making it much less electrophilic and therefore less reactive towards nucleophiles compared to a ketone. quora.comstackexchange.comquora.com Amides are among the least reactive of the carboxylic acid derivatives. libretexts.org
Reactivity of the Amide Linkage
The N-aryl amide linkage is a robust functional group, but it can undergo cleavage and modification under specific conditions.
Amides can be hydrolyzed to their parent carboxylic acid and amine components by heating in the presence of a strong acid, such as sulfuric acid (H₂SO₄). chemistrysteps.com The reaction is generally not reversible because under the acidic conditions, the amine product is protonated to form a non-nucleophilic ammonium salt. youtube.com
The mechanism is analogous to that of acid-catalyzed ester hydrolysis and proceeds as follows:
Protonation: The carbonyl oxygen of the amide is protonated by the acid, which activates the carbonyl carbon towards nucleophilic attack. youtube.comacs.org
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide group. This converts the amino group into a better leaving group (an amine). youtube.com
Elimination: The lone pair of electrons on the hydroxyl oxygen reforms the carbonyl double bond, expelling the amine as a neutral leaving group.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water or another base to give the final carboxylic acid product and regenerate the acid catalyst. The expelled amine is protonated by the acidic medium.
For this compound, acid-catalyzed hydrolysis would yield glutaric acid (pentanedioic acid) and 4-aminobenzonitrile (B131773).
Amide hydrolysis can also be achieved by heating with a strong base, such as sodium hydroxide (NaOH). chemistrysteps.comarkat-usa.org This reaction is effectively irreversible because the final step is an acid-base reaction where the carboxylic acid formed protonates the strongly basic amine or hydroxide, forming a resonance-stabilized carboxylate salt. chemistrysteps.com
The mechanism involves the following steps:
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the amide carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amide anion (R₂N⁻) as the leaving group. This is the rate-limiting step as the amide anion is a very poor leaving group. chemistrysteps.com
Acid-Base Reaction: The highly basic amide anion immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and the neutral amine. This final, irreversible step drives the equilibrium towards the products. chemistrysteps.com
Hydrolysis of this compound under basic conditions would produce the salt of glutaric acid (pentanedioate) and 4-aminobenzonitrile.
Table 2: Products of Amide Hydrolysis
| Starting Material | Condition | Products |
|---|---|---|
| This compound | Strong Acid (e.g., H₂SO₄), Heat | Glutaric acid + 4-Aminobenzonitrile hydrochloride |
Further substitution on the amide nitrogen of a secondary amide is challenging due to the decreased nucleophilicity of the nitrogen atom, whose lone pair is delocalized by resonance with the carbonyl group. chemistryviews.org However, N-arylation reactions of amides can be achieved using modern catalytic methods, such as nickel-photoredox catalysis, which allows the coupling of amides with aryl bromides under mild conditions. chemistryviews.org
Rearrangement reactions such as the Hofmann and Curtius rearrangements are characteristic of primary amides and result in the formation of a primary amine with one less carbon atom. jove.com These reactions are not applicable to the secondary, N-substituted amide present in this compound.
Reactivity of the Cyano Group
The cyano group (-C≡N) on the aromatic ring is a versatile functional group that can undergo several important transformations, primarily hydrolysis and reduction.
Hydrolysis: Similar to aliphatic nitriles, aromatic nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. libretexts.orgchemistrysteps.comchemguide.co.uk
Acid-Catalyzed Hydrolysis: Heating with an aqueous acid (e.g., HCl, H₂SO₄) first converts the nitrile to a primary amide (4-carbamoylanilino)-5-oxopentanoic acid), which upon further heating is hydrolyzed to the corresponding carboxylic acid (4-(5-oxo-5-carboxy-pentylamino)benzoic acid). chemguide.co.ukorganicchemistrytutor.comgoogle.com The mechanism involves initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water. libretexts.orgchemistrysteps.com
Base-Catalyzed Hydrolysis: Heating with an aqueous base (e.g., NaOH) also proceeds via an amide intermediate. chemistrysteps.comchemguide.co.uk Milder conditions may allow for the isolation of the primary amide, while more vigorous conditions lead to the formation of the carboxylate salt. arkat-usa.orgorganicchemistrytutor.com
Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂). This is a common and valuable transformation in organic synthesis. wikipedia.org
Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.org It is often the most economical route for producing primary amines. wikipedia.org
Chemical Reduction: Strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. wikipedia.org The mechanism involves the nucleophilic attack of hydride on the electrophilic carbon of the nitrile, forming an intermediate imine anion which is then further reduced. libretexts.org Other reagents, such as diisopropylaminoborane in the presence of catalytic lithium borohydride, can also be used under milder conditions. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.org Electron-withdrawing groups on the aromatic ring can accelerate the rate of reduction. acs.orgorganic-chemistry.org
Table 3: Potential Transformations of the Cyano Group
| Reaction Type | Reagents/Conditions | Intermediate Product | Final Product |
|---|---|---|---|
| Acid Hydrolysis | H₃O⁺, Heat | (4-Carbamoylanilino)-5-oxopentanoic acid | 4-(5-Oxo-5-carboxy-pentylamino)benzoic acid |
| Base Hydrolysis | NaOH, H₂O, Heat | (4-Carbamoylanilino)-5-oxopentanoic acid | Sodium 4-(5-oxo-5-carboxy-pentylamino)benzoate |
| Reduction | 1. LiAlH₄ 2. H₂O | - | 5-(4-(Aminomethyl)anilino)-5-oxopentanoic acid |
Hydrolysis to Amide and Carboxylic Acid Derivatives
The presence of both a nitrile and an amide linkage allows for hydrolysis under acidic or basic conditions, leading to several potential products. The nitrile group can be hydrolyzed first to an amide and subsequently to a carboxylic acid. chemistrysteps.comlibretexts.org
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water. chemistrysteps.com This process forms an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.comlibretexts.org Further hydrolysis of this newly formed amide, along with the original amide linkage, can proceed to yield carboxylic acid derivatives. libretexts.org
The amide linkage of the parent molecule can also be hydrolyzed, typically under more forcing acidic or basic conditions, which would cleave the molecule into 4-cyanoaniline and glutaric acid.
Table 1: Hydrolysis Reactions of this compound
| Reaction Type | Conditions | Initial Functional Group | Intermediate Product | Final Product |
|---|---|---|---|---|
| Nitrile Hydrolysis | Acidic (H₃O⁺, heat) or Basic (OH⁻, H₂O, heat) | Cyano (-C≡N) | Amide (-CONH₂) | Carboxylic Acid (-COOH) |
Reduction to Primary Amines and Aldehydes
The nitrile group is susceptible to reduction by various reagents, yielding either a primary amine or an aldehyde, depending on the reaction conditions and the reducing agent employed. chemistrysteps.com
Complete reduction to a primary amine is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org The first addition forms an imine anion, which is complexed with the aluminum species. libretexts.org This intermediate undergoes a second hydride addition to form a dianion, which upon aqueous workup is protonated to yield the primary amine. libretexts.orgopenstax.org This reaction would convert the 4-cyanoanilino group to a 4-(aminomethyl)anilino group.
Partial reduction of the nitrile to an aldehyde can be accomplished using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H). chemistrysteps.comlibretexts.org The reaction proceeds via the nucleophilic addition of a single hydride equivalent to the nitrile carbon, forming a stable imine-aluminum complex. libretexts.org Crucially, unlike with LiAlH₄, a second hydride addition does not occur. libretexts.org Subsequent hydrolysis of this intermediate during acidic aqueous workup yields the corresponding aldehyde. libretexts.org
Table 2: Reduction Products of the Nitrile Group
| Reducing Agent | Product Functional Group | Final Molecule Derivative |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | 5-Oxo-5-((4-(aminomethyl)phenyl)amino)pentanoic acid |
Nucleophilic Additions to the Nitrile Carbon
The polarized carbon-nitrogen triple bond of the nitrile group renders the carbon atom electrophilic and thus susceptible to attack by various nucleophiles. libretexts.orgopenstax.org Organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, are potent nucleophiles that readily add to nitriles.
The reaction mechanism begins with the nucleophilic attack of the carbanion from the organometallic reagent on the nitrile carbon. This breaks the pi bond, forming an intermediate imine anion, which is stabilized as a magnesium or lithium salt. libretexts.org This intermediate is stable and does not react further with the organometallic reagent. Upon aqueous acidic workup, the imine salt is hydrolyzed to an imine, which is then further hydrolyzed to a ketone. This reaction provides a synthetic route to convert the cyano group into a carbonyl group, yielding a ketone derivative.
Table 3: Example of Nucleophilic Addition to the Nitrile Group
| Reagent Type | Example Reagent | Intermediate | Final Product (after hydrolysis) |
|---|
Reactivity of the Aryl and Anilino Moieties
The phenyl ring and the associated anilino nitrogen possess distinct reactivity, influencing electrophilic aromatic substitution patterns and participating in oxidation and acid-base reactions.
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (EAS) reactions on the benzene ring of this compound are controlled by the directing effects of the two existing substituents: the anilino-amide group and the cyano group. masterorganicchemistry.com
Anilino Group (-NH-CO-R): The nitrogen atom of the anilino group has a lone pair of electrons that it can donate into the aromatic ring through resonance. This donation increases the electron density of the ring, particularly at the ortho and para positions. wikipedia.org Therefore, the anilino group is a powerful activating group and an ortho-, para-director. wikipedia.org
Cyano Group (-C≡N): The cyano group is strongly electron-withdrawing through both induction and resonance. lkouniv.ac.in This effect deactivates the ring towards electrophilic attack by reducing its electron density. It directs incoming electrophiles to the meta position. lkouniv.ac.in
In a disubstituted benzene ring, the directing effect of the more powerful activating group dominates. lkouniv.ac.in In this case, the strongly activating anilino group will control the position of further substitution. Since the para position is already occupied by the cyano group, incoming electrophiles will be directed primarily to the ortho positions relative to the anilino moiety.
Table 4: Directing Effects of Substituents on the Phenyl Ring
| Substituent | Type | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| Anilino-amide (-NHCOR) | Electron-Donating | Activating | Ortho, Para |
Oxidation Pathways of the Aniline (B41778) Nitrogen
The anilino nitrogen is susceptible to oxidation. The electrochemical oxidation of aniline derivatives has been shown to proceed via an initial one-electron transfer to form a radical cation. mdpi.com This highly reactive intermediate can then follow several pathways, including deprotonation, dimerization, or reaction with nucleophiles present in the medium. In the context of this compound, oxidation could lead to the formation of colored polymeric materials, a characteristic reaction of many aniline derivatives. The specific products would depend heavily on the oxidant used and the reaction conditions.
Protonation Equilibria and Acid-Base Properties of the Anilino Group
The molecule possesses both an acidic functional group (carboxylic acid) and a basic functional group (anilino nitrogen), making it an amphoteric substance.
Carboxylic Acid Group: The -COOH group is acidic and will readily donate a proton in neutral or basic solutions to form a carboxylate anion (-COO⁻).
Anilino Group: The lone pair of electrons on the anilino nitrogen makes it weakly basic. In acidic solutions, this nitrogen can accept a proton to form an anilinium ion (-NH₂⁺-). The electron-withdrawing acetyl group attached to the nitrogen reduces its basicity compared to aniline itself.
Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Accessible Records
Efforts to locate detailed research findings and data tables for the ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS) of this compound were unsuccessful. Such data is crucial for the comprehensive structural assignment, molecular weight confirmation, and fragmentation analysis that forms the basis of modern chemical characterization.
Publicly available information does confirm the compound's molecular formula as C₁₂H₁₂N₂O₃ and its monoisotopic mass as 232.084792 Da. However, the specific spectral data points, including chemical shifts, coupling constants, and fragmentation patterns, which are essential for a detailed discussion within the requested article structure, could not be retrieved from the conducted searches.
For a thorough and scientifically accurate article focusing on the advanced spectroscopic and analytical characterization of this compound, access to proprietary chemical databases, specialized spectroscopic data repositories, or the supplementary information of specific scientific literature detailing the synthesis and analysis of this compound would be necessary. Without such data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the generation of an article with the specified detailed outline and content inclusions is not possible at this time due to the lack of available scientific data.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of "5-(4-Cyanoanilino)-5-oxopentanoic acid" by providing detailed information about its constituent functional groups. These methods probe the vibrational energy levels of molecules, which are highly characteristic of specific chemical bonds and molecular structures.
Characterization of Carbonyl, Carboxyl, Cyano, and Amide Functional Groups
The structure of "this compound" contains several key functional groups—a carboxylic acid, an amide, a carbonyl group within the amide, and a cyano group—each with distinct vibrational modes that can be identified in its IR and Raman spectra.
The cyano (C≡N) group typically exhibits a strong, sharp absorption band in the IR spectrum in the region of 2220-2260 cm⁻¹. nih.gov In Raman spectroscopy, the cyano stretch is also readily observable and its position can be sensitive to the electronic environment. researchgate.net For instance, in related molecules like 4-cyanophenylalanine, the ν(C≡N) band appears around 2237 cm⁻¹. nih.gov
The carboxyl (COOH) group gives rise to several characteristic vibrations. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a very strong and broad absorption in the IR spectrum, typically between 1700 and 1725 cm⁻¹. The broadness is due to hydrogen bonding. The hydroxyl (O-H) stretch of the carboxylic acid appears as a very broad band in the region of 2500-3300 cm⁻¹.
The amide functional group also presents characteristic vibrational bands. The amide I band, which is primarily due to the C=O stretching vibration, is expected to be a strong absorption in the IR spectrum, typically in the range of 1630-1680 cm⁻¹. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, appears between 1510 and 1570 cm⁻¹. The N-H stretching vibration of the secondary amide is expected in the region of 3250-3450 cm⁻¹.
The following table summarizes the expected characteristic vibrational frequencies for "this compound".
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Cyano (-C≡N) | Stretching | 2220 - 2260 | 2220 - 2260 |
| Carboxyl (-COOH) | O-H Stretching | 2500 - 3300 (broad) | Weak or not observed |
| C=O Stretching | 1700 - 1725 | 1700 - 1725 | |
| Amide (-CONH-) | N-H Stretching | 3250 - 3450 | 3250 - 3450 |
| C=O Stretching (Amide I) | 1630 - 1680 | 1630 - 1680 | |
| N-H Bending (Amide II) | 1510 - 1570 | 1510 - 1570 |
Advanced Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of "this compound" from complex mixtures, such as reaction media or biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" itself is not suitable for direct GC-MS analysis due to its low volatility and thermal lability, stemming from the presence of the carboxylic acid and amide functional groups.
However, GC-MS analysis can be performed after a derivatization step to convert the non-volatile compound into a more volatile and thermally stable derivative. A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with methanol in the presence of an acid catalyst to form the methyl ester. The secondary amide could also potentially be derivatized, for instance, through silylation.
Once derivatized, the compound can be introduced into the GC, where it is separated from other volatile components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries or through interpretation of the fragmentation pattern. For instance, the analysis of aniline (B41778) derivatives by GC-MS often involves monitoring characteristic fragment ions. mdpi.com
The table below presents a hypothetical GC-MS method for the analysis of the methyl ester derivative of "this compound".
| Parameter | GC-MS Method for Methyl Ester Derivative |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | 50 - 500 m/z |
| Expected Retention Time | ~15 minutes |
Capillary Electrophoresis (CE) for Charged Species and Separation Efficiency
Capillary Electrophoresis (CE) is a powerful analytical technique for the separation of charged molecules based on their differential migration in an electric field. jove.com Given that this compound is a carboxylic acid, it can be readily analyzed in its anionic (carboxylate) form, making CE an ideal method for its purity assessment and the quantification of charged impurities. chromatographyonline.com
A hypothetical CE method for the analysis of this compound would involve dissolving the sample in a suitable buffer, such as a phosphate or borate (B1201080) buffer, to maintain a constant pH and ensure the carboxylic acid group is deprotonated. nih.gov The separation could be performed in a fused-silica capillary with detection by UV spectroscopy, likely at a wavelength where the aromatic ring of the anilino group exhibits strong absorbance.
Table 1: Hypothetical Capillary Electrophoresis Parameters and Results for the Analysis of this compound
| Parameter | Value |
| Instrument | Capillary Electrophoresis System with UV Detector |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte | 50 mM Sodium Phosphate Buffer, pH 7.5 |
| Applied Voltage | 25 kV |
| Injection | Hydrodynamic, 50 mbar for 5 s |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
| Analyte | Migration Time (min) |
| This compound | 5.2 |
| 4-Cyanoaniline | 4.8 |
| Glutaric acid | 6.1 |
The data presented in Table 1 illustrates a typical output from a CE analysis, where the main peak corresponds to the target compound, and minor peaks could be identified as potential impurities or starting materials, such as 4-cyanoaniline and glutaric acid. The high efficiency of CE allows for the separation of structurally similar compounds, providing a reliable assessment of purity.
Ion Chromatography (IC) for Ionic Species
Ion Chromatography (IC) is another valuable technique for the analysis of ionic species, particularly for the quantification of both inorganic and organic ions in a sample. nih.gov For this compound, IC with suppressed conductivity detection is a suitable method for determining the concentration of the carboxylate anion and any accompanying inorganic ionic impurities. thermofisher.com
In a typical IC setup for anion analysis, the sample is injected into a system where it flows through a guard column and an analytical column packed with an anion-exchange stationary phase. tandfonline.com The mobile phase, or eluent, is an aqueous solution, often containing carbonate or hydroxide ions, which competes with the analyte for the active sites on the stationary phase. libretexts.org The separated ions then pass through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal of the analyte ions at the conductivity detector. diduco.com
This method is particularly useful for detecting and quantifying small inorganic anions such as chloride, sulfate, or phosphate, which may be present as residual impurities from the synthesis or purification process.
Table 2: Hypothetical Ion Chromatography Data for the Analysis of this compound
| Parameter | Value |
| Instrument | Ion Chromatograph with Suppressed Conductivity Detector |
| Column | Anion-exchange column |
| Eluent | 20 mM Sodium Hydroxide |
| Flow Rate | 1.0 mL/min |
| Suppressor | Anion suppressor, chemical or electrolytic |
| Detection | Suppressed Conductivity |
| Injection Volume | 20 µL |
| Analyte | Retention Time (min) |
| 5-(4-Cyanoanilino)-5-oxopentanoate | 8.5 |
| Chloride | 3.2 |
| Sulfate | 4.5 |
The hypothetical data in Table 2 demonstrates the utility of IC in quantifying the main organic anion as well as trace levels of inorganic anions. The retention time is characteristic of each ion under the specified conditions, and the peak area is proportional to its concentration.
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, which is invaluable for the unambiguous structural elucidation of this compound. mkuniversity.ac.in
The first and often most challenging step in X-ray crystallography is the growth of a high-quality single crystal of the compound. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities of which are measured by a detector. rigaku.com
The diffraction data is then processed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a detailed molecular model can be built and refined. nih.gov This provides irrefutable proof of the compound's structure and stereochemistry.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C12H12N2O3 |
| Formula Weight | 232.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.12 Å, b = 5.45 Å, c = 20.34 Å |
| β = 98.5° | |
| Volume | 1108.9 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.39 g/cm³ |
| Final R-factor | 0.045 |
The data in Table 3 represents a summary of the key parameters that would be obtained from a successful X-ray crystallographic analysis. The unit cell dimensions, space group, and atomic coordinates provide a complete and unambiguous description of the molecule's structure in the solid state.
Advanced Applications and Derivatization in Chemical Synthesis
Role as a Building Block in Complex Organic Synthesis
The molecular architecture of 5-(4-Cyanoanilino)-5-oxopentanoic acid, featuring distinct reactive sites, theoretically positions it as a versatile building block for the assembly of more complex organic molecules. The presence of a terminal carboxylic acid allows for standard amide bond formations or esterifications, while the cyano group can be subjected to a variety of transformations, and the secondary amide bond, though generally stable, could potentially participate in or direct certain synthetic operations.
Synthesis of Novel Heterocyclic Systems (e.g., Nitrogen-containing Rings)
In theory, the functional groups within this compound could be leveraged to construct various nitrogen-containing heterocyclic systems. For instance, the carboxylic acid could be activated and induced to react intramolecularly with the anilino nitrogen or the cyano group under specific conditions, potentially leading to the formation of cyclic imides or other lactam structures. Furthermore, the cyano group itself is a well-established precursor to nitrogen-containing heterocycles such as tetrazoles, triazoles, or pyrimidines through cycloaddition reactions or condensations with appropriate reagents. However, no specific examples of such transformations originating from this particular compound have been reported.
Integration into Macrocyclic or Supramolecular Frameworks
The bifunctional nature of this compound, with its terminal carboxylic acid, makes it a theoretical candidate for the synthesis of macrocycles. Through high-dilution condensation reactions, either by self-condensation or with other complementary bifunctional monomers, it could form large ring structures. The rigid 4-cyanoanilino group might influence the pre-organization of the linear precursor, potentially facilitating macrocyclization. In the realm of supramolecular chemistry, the amide and cyano groups could participate in hydrogen bonding and dipole-dipole interactions, respectively, making it a potential component for the design of self-assembling systems. No published research has demonstrated the successful integration of this compound into such frameworks.
Development of Chemical Probes and Functional Materials Precursors
The inherent functionalities of this compound also suggest its potential as a precursor for chemical probes and functional materials, although no concrete examples are currently documented.
Synthesis of Spectroscopic Probes (e.g., Fluorescent Tags)
The 4-cyanoaniline moiety, while not strongly fluorescent on its own, can be a component of solvatochromic or electrochromic dyes. It is conceivable that derivatization of the carboxylic acid with a fluorophore or a group that modulates the electronic properties of the cyanophenyl ring could lead to the development of spectroscopic probes. For instance, coupling to a fluorescent reporter could yield a tool for biological imaging or sensing, with the pentanoic acid chain acting as a linker. This remains a hypothetical application without experimental validation in the available literature.
Precursors for Polymeric Materials and Functional Surfaces
The carboxylic acid group of this compound provides a reactive handle for its incorporation into polymeric materials. It could be converted to a polymerizable derivative, such as an acrylate (B77674) or a vinyl ester, and subsequently copolymerized with other monomers to introduce the 4-cyanoanilino functionality into the polymer backbone. Such materials might exhibit interesting thermal or electronic properties. Additionally, the carboxylic acid allows for the grafting of this molecule onto functionalized surfaces, such as silica (B1680970) or self-assembled monolayers on gold, to modify their surface properties. This could be used to alter wettability, introduce specific binding sites, or create a platform for further chemical modifications. As with the other potential applications, there is currently no specific research demonstrating the use of this compound as a precursor for polymeric materials or for the modification of functional surfaces.
Applications in Fragment-Based Drug Discovery and Lead Optimization (Focus on Chemical Synthesis Aspects)
Fragment-based drug discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small molecular fragments that bind weakly to a biological target. Once a fragment hit is identified, it is optimized and grown into a more potent, drug-like molecule. The chemical structure of this compound makes it an interesting scaffold for such endeavors, possessing both a "warhead" (the carboxylic acid, capable of forming key interactions) and a "vector" (the cyanophenyl group, which can be extended or modified).
The synthesis of a chemical library involves creating a collection of related compounds derived from a common core structure. For this compound, derivatization can be systematically performed at its distinct functional groups to explore the chemical space around the core scaffold.
The primary route to synthesize the core structure itself involves the reaction of 4-aminobenzonitrile (B131773) with glutaric anhydride (B1165640). nih.govnih.gov This reaction forms an amide bond and leaves a free carboxylic acid, providing a straightforward and efficient synthesis.
For library generation, the following strategies can be employed:
Carboxylic Acid Modification: The terminal carboxylic acid is a prime site for derivatization. Standard amide coupling reactions can be used to link a diverse range of primary and secondary amines, introducing new functional groups and steric bulk. This allows for the exploration of interactions within a protein's binding pocket. Esterification with various alcohols provides another set of derivatives with altered polarity and hydrogen bonding capabilities.
Aromatic Ring Functionalization: While the cyanophenyl ring is electron-deficient, electrophilic aromatic substitution is challenging. A more viable strategy involves using derivatives of 4-aminobenzonitrile that are already substituted on the aromatic ring. For instance, using a 2-chloro-4-aminobenzonitrile or 3-methoxy-4-aminobenzonitrile in the initial synthesis with glutaric anhydride would yield a library of compounds with varied electronic and steric properties on the phenyl ring.
Nitrile Group Transformation: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. These transformations fundamentally alter the electronic nature and hydrogen-bonding potential of this part of the molecule, providing access to a different set of pharmacophores.
Below is an interactive table summarizing potential derivatization points for library synthesis.
| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |
| Carboxylic Acid | Amide Coupling | Primary/Secondary Amines, Amino Acids | Amides |
| Carboxylic Acid | Esterification | Alcohols, Phenols | Esters |
| Aromatic Ring | (Pre-functionalization) | Substituted 4-aminobenzonitriles | Substituted Phenyl Ring |
| Nitrile Group | Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid or Amide |
| Nitrile Group | Reduction | H₂, Catalyst (e.g., Pd/C) | Aminomethyl Group |
Scaffold modification, or scaffold hopping, involves making significant changes to the core structure of a molecule while retaining its key binding elements. nih.gov This strategy is used to improve properties like potency, selectivity, or pharmacokinetics. For this compound, several scaffold modification strategies can be envisioned.
Aliphatic Chain Alteration: The five-carbon pentanoic acid chain can be lengthened or shortened by using different dicarboxylic acid anhydrides in the initial synthesis (e.g., succinic anhydride for a shorter chain, adipic anhydride for a longer one). Introducing substituents along the chain, for example by using 3-methylglutaric anhydride, can impose conformational constraints and explore new regions of the binding site. cwu.edu
Amide Bond Isosteres: The amide bond can be replaced with other functional groups that mimic its geometry and electronic properties but offer improved metabolic stability. Potential isosteres include esters, reverse amides, or sulfonamides.
The following table outlines possible scaffold modification strategies.
| Original Moiety | Modification Strategy | Potential Replacement | Rationale |
| Glutaric Acid Chain | Chain Length Variation | Succinic Acid, Adipic Acid | Optimize spacing between binding groups |
| Glutaric Acid Chain | Introduction of Rigidity | Cycloalkane dicarboxylic acids | Conformational restriction |
| Amide Bond | Isosteric Replacement | Ester, Sulfonamide, Reverse Amide | Improve metabolic stability, alter H-bonding |
| Phenyl Ring | Scaffold Hopping | Pyridine (B92270), Pyrimidine, Thiophene | Introduce heteroatoms, explore new interactions |
Chemical Transformations for Chemo- and Biosensor Development (Focus on Chemical Principles)
Chemosensors and biosensors are devices that use chemical or biological recognition to detect a specific analyte. The design of such sensors often involves a signaling unit (e.g., a fluorophore) and a recognition unit (a group that selectively binds the target). This compound can serve as a versatile platform for sensor development due to its modifiable functional groups.
The chemical principles for transforming this molecule into a sensor component revolve around covalently linking it to a signaling molecule.
Coupling to Fluorophores: The carboxylic acid provides a convenient handle for attachment to fluorescent dyes that contain an amine group (e.g., rhodamine or fluorescein (B123965) derivatives). Standard amide coupling conditions (using reagents like EDC/NHS) can be used to form a stable amide linkage. The cyanophenyl portion of the molecule can then act as the recognition element, potentially binding to a target protein. Upon binding, a change in the local environment of the fluorophore could lead to a change in its fluorescence intensity or wavelength, providing a detectable signal.
Surface Immobilization: For the development of surface-based sensors (e.g., on a biosensor chip), the carboxylic acid can be used to immobilize the molecule onto a functionalized surface. For example, surfaces coated with primary amines can be coupled to the carboxylic acid of the compound, orienting the cyanophenyl group outwards for interaction with the sample.
Modification of the Cyano Group for Signaling: The cyano group itself has electronic properties that can be exploited. For instance, its transformation into other functional groups could be part of a reaction-based sensing mechanism. Alternatively, the nitrile's vibrational frequency is sensitive to its electronic environment, which could potentially be used in techniques like Raman spectroscopy to detect binding events.
The development of a sensor would involve a synthetic sequence where this compound is first synthesized and then coupled to the desired signaling or anchoring group. The choice of chemical transformation is dictated by the nature of the sensor platform and the target analyte.
Emerging Research Directions and Future Perspectives
Precision Synthesis of Isotope-Labeled 5-(4-Cyanoanilino)-5-oxopentanoic Acid for Advanced Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions, providing definitive insights into reaction mechanisms. numberanalytics.comnih.govethz.ch The precision synthesis of isotopically labeled this compound, where atoms like ¹³C, ¹⁵N, ²H (Deuterium), or ¹⁸O are selectively incorporated, is a key area for future mechanistic studies.
Advanced studies could involve synthesizing the molecule with specific labels to investigate complex transformations. For example, labeling the carbonyl carbon of the amide with ¹³C would allow researchers to track this specific atom during reactions involving amide activation or cleavage. Similarly, labeling the nitrogen atom with ¹⁵N could elucidate pathways in amide bond formation or C-N bond functionalization. acs.org These labeled compounds are invaluable for analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which can pinpoint the location of the isotope in reaction products. nih.govresearchgate.net
Potential Isotopic Labeling Strategies:
| Isotope | Precursor Molecule | Labeled Position | Purpose of Study |
| ¹³C | Glutaric anhydride-¹³C₅ | Carbons in the pentanoic acid chain | To study decarboxylation or chain functionalization reactions. |
| ¹⁵N | 4-Cyanoaniline-¹⁵N | Amide Nitrogen | To investigate amide bond stability and C-N activation mechanisms. |
| ²H (D) | Deuterated 4-Cyanoaniline | Aromatic Ring | To probe kinetic isotope effects in C-H functionalization reactions. |
| ¹⁸O | Glutaric anhydride-¹⁸O₂ | Carboxylic Acid Oxygens | To elucidate mechanisms of esterification or acid-catalyzed reactions. |
Such studies are crucial for developing more efficient and selective synthetic methods by providing a foundational understanding of how the molecule behaves at an atomic level. numberanalytics.com
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique combination of functional groups in this compound offers a rich playground for exploring novel chemical reactions. While the classical reactivity of amides, nitriles, and carboxylic acids is well-documented, emerging research focuses on unconventional transformations that can build molecular complexity in new and efficient ways.
Amide Bond Functionalization: The amide bond, traditionally known for its stability, is now a target for direct functionalization. nih.gov Catalytic methods can activate the C-H bonds adjacent to the amide or even the N-H bond, allowing for the introduction of new substituents without cleaving the amide itself. mdpi.comacs.org For instance, transition-metal catalysts could be used to achieve ortho-C–H functionalization on the anilino ring, directed by the amide group. mdpi.com
Nitrile Group Transformations: Beyond simple hydrolysis or reduction, the cyano group can participate in cycloadditions or be used as a directing group for catalytic reactions on the aromatic ring. acs.org Reductive functionalization strategies could transform the nitrile into valuable amine intermediates after initial activation. acs.orgfrontiersin.org
Decarboxylative Coupling: The carboxylic acid moiety can be used as a "traceless" activating group in cross-coupling reactions. Upon activation, the carboxyl group can be expelled as CO₂, facilitating the formation of a new carbon-carbon or carbon-heteroatom bond at its former position.
These explorations move beyond predictable transformations, aiming to discover new synthetic routes that are more atom-economical and can generate complex molecular architectures from this versatile building block.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Retrosynthesis and Pathway Design: AI-powered tools can analyze the structure of the target molecule and propose multiple synthetic pathways by deconstructing it into simpler, commercially available precursors. atomfair.com This computational retrosynthesis can uncover non-intuitive routes that a human chemist might overlook.
Reaction Condition Optimization: ML models, trained on vast databases of chemical reactions, can predict the optimal conditions (e.g., catalyst, solvent, temperature, and concentration) to maximize the yield and purity of the desired product. sesjournal.comnih.gov This significantly reduces the number of trial-and-error experiments needed in the lab. researchgate.net
Outcome Prediction: Given a set of reactants and conditions, neural networks can predict the major product of a reaction, and even anticipate potential side products. mit.eduacs.org This predictive power is crucial for troubleshooting inefficient reactions and designing cleaner synthetic processes.
| Step | AI/ML Tool | Input | Output |
| 1. Route Design | Retrosynthesis Software | Target Molecule Structure | Multiple potential synthetic routes from starting materials. |
| 2. Condition Prediction | Neural Network Model | Selected Reaction (e.g., Amide Coupling) | Ranked list of catalysts, solvents, and temperatures. |
| 3. Yield Prediction | Predictive Algorithm | Reactants + Predicted Conditions | Predicted reaction yield and confidence score. |
| 4. Validation | Human Chemist | AI-generated Synthesis Plan | Final, optimized protocol for laboratory execution. |
This synergy between AI and human expertise streamlines the synthesis process, making it faster, more cost-effective, and more innovative. acs.org
Development of Advanced Flow Chemistry and Microreactor Systems for Efficient Synthesis
Flow chemistry, where reactions are performed in continuous streams within small-scale reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.govmt.com The synthesis of this compound and its derivatives is well-suited for this technology. nih.gov
Microreactors, with their high surface-area-to-volume ratios, allow for precise control over reaction parameters like temperature and mixing, which is critical for optimizing yield and minimizing byproduct formation. mdpi.comkrishisanskriti.orgglasslinedtank.com For the amide bond formation step, for example, a flow reactor can ensure rapid and uniform heating, potentially reducing reaction times from hours to minutes. rsc.orgresearchgate.net
Computational Design and Prediction of Novel Analogues with Desired Chemical Properties
Computational chemistry provides powerful tools to design new molecules in silico before they are ever synthesized in a lab. longdom.org By modifying the structure of this compound on a computer, scientists can predict the properties of its analogues and prioritize the synthesis of candidates with the most promising characteristics. researchgate.netidw-online.de
Using methods like Density Functional Theory (DFT), researchers can calculate a range of molecular properties, including:
Electronic Properties: The distribution of electrons in the molecule (e.g., HOMO/LUMO energy levels) can be calculated to predict its reactivity and its potential use in organic electronics. rug.nl
Structural Properties: The three-dimensional shape and conformation of the molecule can be modeled to understand how it might interact with other molecules or biological targets.
Spectroscopic Properties: Predictions of NMR, IR, and UV-Vis spectra can aid in the characterization of newly synthesized compounds.
This predictive power allows for a rational, property-driven approach to molecular design. acs.orgresearchgate.net For example, a chemist could computationally screen a virtual library of analogues to find a derivative with enhanced solubility or a specific electronic profile. This significantly accelerates the discovery of new molecules with tailored functions, moving beyond trial-and-error discovery. chemrxiv.orgmit.edudigitellinc.com
Example of a Computationally Designed Analogue:
| Compound | Modification | Predicted Property Change | Potential Application |
| Original Molecule | - | Baseline properties | Starting point |
| Analogue 1 | Replace -CN with -NO₂ | Increased electron-withdrawing character, altered HOMO/LUMO gap | Organic electronic materials |
| Analogue 2 | Add -OH to pentanoic chain | Increased polarity and hydrogen bonding capability | Improved solubility, new binding interactions |
| Analogue 3 | Extend pentanoic chain | Increased flexibility and length | Polymer or material science applications |
Interdisciplinary Research at the Interface of Organic Synthesis and Material Sciences
The unique bifunctional nature of this compound—with a rigid, functionalized aromatic head and a flexible carboxylic acid tail—makes it an attractive building block for creating advanced materials. This places it at the exciting interface of organic synthesis and material sciences.
Polymer Synthesis: The molecule can be used as a monomer in polymerization reactions. The carboxylic acid can be converted into an ester or acid chloride to react with diols or diamines, forming polyesters or polyamides. The pendant cyanoanilino group would then impart specific properties, such as thermal stability or unique electronic characteristics, to the polymer backbone.
Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for constructing MOFs. alfa-chemistry.com These are crystalline, porous materials made by linking metal ions with organic molecules. alfa-chemistry.com The 4-cyanoanilino portion of the molecule would line the pores of the resulting MOF, potentially creating a framework with selective gas adsorption or catalytic properties. nih.govcd-bioparticles.netbldpharm.com
Functional Surfaces and Nanomaterials: The carboxylic acid can be used to anchor the molecule to the surface of metal oxides or other nanomaterials. This would create a functionalized surface decorated with cyanoanilino groups, which could be used to alter the surface's electronic properties, hydrophobicity, or ability to bind to other molecules.
This interdisciplinary approach leverages the precision of organic synthesis to create well-defined molecular components that can be assembled into larger, functional materials with applications ranging from catalysis and separation to electronics and sensing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
